molecular formula C9H16O3 B8793623 Ethyl 2,4-dimethyl-3-oxopentanoate CAS No. 7251-96-9

Ethyl 2,4-dimethyl-3-oxopentanoate

Cat. No. B8793623
Key on ui cas rn: 7251-96-9
M. Wt: 172.22 g/mol
InChI Key: JALTUNPRESCIAG-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

To anhydrous ethanol (110 mL) was added sodium metal (1.16 g, 50.4 mmol) and the mixture was stirred until dissolution was complete. To this solution was added thiourea (1.79 g, 23.5 mmol) and ethyl 2,4-dimethyl-3-oxopentanoate (2.89 g, 16.8 mmol). The reaction mixture was stirred at 85° C. for 20 h then cooled and concentrated. The residue was diluted with water, the pH adjusted to 4 with 1 N hydrochloric acid then extracted with ethyl acetate (3×80 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to provide 6-isopropyl-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (2.40 g, 78% yield) as a tan solid that was used without further purification. C8H12N2OS: 185 (MH+).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]([NH2:5])=[S:4].[CH3:6][CH:7]([C:13](=O)[CH:14]([CH3:16])[CH3:15])[C:8](OCC)=[O:9]>C(O)C>[CH:14]([C:13]1[NH:5][C:3](=[S:4])[NH:2][C:8](=[O:9])[C:7]=1[CH3:6])([CH3:16])[CH3:15] |^1:0|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2.89 g
Type
reactant
Smiles
CC(C(=O)OCC)C(C(C)C)=O
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
[Na]
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred until dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 85° C. for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate (3×80 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(NC(N1)=S)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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